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Abstract
UR-AK49 is a synthetic compound recognized for its agonist activity at human histamine H1

and H2 receptors. This technical guide provides a comprehensive overview of the available

data on the binding affinity and functional activity of UR-AK49 at histamine receptors. Due to

the limited availability of primary literature in the public domain, this document focuses on

compiling and presenting the confirmed data, outlining general experimental methodologies,

and visualizing the relevant biological pathways. The primary functional data point identified is

an EC50 of 23 nM for the human H2 receptor in a GTPase assay.[1] While agonist activity at

the H1 receptor is reported, specific quantitative binding affinity data (Ki or Kd values) for H1,

H3, and H4 receptors remain largely unreported in accessible literature. This guide serves as a

foundational resource, summarizing the current understanding of UR-AK49's interaction with

the histaminergic system.

Introduction
Histamine receptors, members of the G protein-coupled receptor (GPCR) superfamily, are

crucial mediators of a wide array of physiological and pathological processes, including allergic

reactions, gastric acid secretion, and neurotransmission.[2][3] The four subtypes—H1, H2, H3,

and H4—represent important targets for therapeutic intervention.[3] UR-AK49 has been

identified as an agonist for the human H1 and H2 histamine receptors, suggesting its potential

utility in research aimed at modulating the signaling of these two receptor subtypes.[1] This
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document provides an in-depth look at the binding characteristics and functional activity of UR-
AK49 at these receptors.

Quantitative Data on Histamine Receptor Affinity
The publicly available data on the binding affinity and functional potency of UR-AK49 at

histamine receptors is limited. The most definitive value reported is for its agonist activity at the

human H2 receptor.

Table 1: Functional Potency of UR-AK49 at the Human Histamine H2 Receptor

Parameter Value
Receptor
Subtype

Assay Type Source

EC50 23 nM Human H2 GTPase Assay

Table 2: Binding Affinity of UR-AK49 at Human Histamine Receptors

Receptor Subtype Binding Affinity (Ki/Kd) Assay Type

Human H1 Not Reported ---

Human H2 Not Reported ---

Human H3 Not Reported ---

Human H4 Not Reported ---

Note: While UR-AK49 is reported to be a human histamine H1 receptor agonist, specific

binding affinity values (Ki or Kd) are not available in the reviewed literature.

Signaling Pathways
UR-AK49 exerts its effects by activating the downstream signaling cascades of the H1 and H2

histamine receptors.

Histamine H1 Receptor Signaling Pathway

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 6 Tech Support

https://www.benchchem.com/product/b12783791?utm_src=pdf-body
https://www.benchchem.com/product/b12783791?utm_src=pdf-body
https://www.benchchem.com/product/b12783791?utm_src=pdf-body
https://www.benchchem.com/product/b12783791?utm_src=pdf-body
https://www.benchchem.com/product/b12783791?utm_src=pdf-body
https://www.benchchem.com/product/b12783791?utm_src=pdf-body
https://www.benchchem.com/product/b12783791?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12783791?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The histamine H1 receptor primarily couples to the Gq/11 family of G proteins. Activation of this

pathway by an agonist like UR-AK49 leads to the stimulation of phospholipase C (PLC), which

in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3)

and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG

activates protein kinase C (PKC).
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Histamine H1 Receptor Signaling Pathway.

Histamine H2 Receptor Signaling Pathway
The histamine H2 receptor is primarily coupled to the Gs family of G proteins. Agonist binding,

such as by UR-AK49, activates adenylyl cyclase, which catalyzes the conversion of ATP to

cyclic AMP (cAMP). cAMP then acts as a second messenger to activate Protein Kinase A

(PKA), which phosphorylates various downstream targets to elicit a cellular response.
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Histamine H2 Receptor Signaling Pathway.

Experimental Protocols
Detailed experimental protocols for the characterization of UR-AK49 are not fully available.

However, based on the types of data reported, the following are generalized methodologies for

the key assays used.

Radioligand Binding Assay (General Protocol)
This assay is used to determine the binding affinity (Ki or Kd) of a compound for a receptor.

Workflow:

Membrane Preparation: Membranes from cells expressing the target histamine receptor are

prepared.

Incubation: Membranes are incubated with a radiolabeled ligand (e.g., [³H]-mepyramine for

H1) and varying concentrations of the unlabeled test compound (UR-AK49).

Separation: Bound and free radioligand are separated by rapid filtration.

Quantification: Radioactivity on the filters is measured using liquid scintillation counting.

Data Analysis: The concentration of the test compound that inhibits 50% of the specific

binding of the radioligand (IC50) is determined and converted to a Ki value using the Cheng-

Prusoff equation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Binding Affinity]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12783791#ur-ak49-histamine-receptor-binding-
affinity]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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